5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the isoindoline core.
Bromination: The final step involves the bromination of the compound, typically using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one
- 5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one
- 5-Chloro-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one
Uniqueness
5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is unique due to the specific positioning of the bromine atom and the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
918331-49-4 |
---|---|
Molecular Formula |
C14H11BrN2O |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
5-bromo-2-(pyridin-4-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11BrN2O/c15-12-1-2-13-11(7-12)9-17(14(13)18)8-10-3-5-16-6-4-10/h1-7H,8-9H2 |
InChI Key |
GCNDHJKDBOMZID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.